7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one
Description
Properties
CAS No. |
22776-66-5 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
8,8-dimethyl-10-oxa-19-azapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,12(20),13,15,17-octaen-11-one |
InChI |
InChI=1S/C20H15NO2/c1-20(2)13-9-5-3-7-11(13)17-16-15(19(22)23-18(16)20)12-8-4-6-10-14(12)21-17/h3-10,18H,1-2H3 |
InChI Key |
GUNPHVUQXWLBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C3=C(C4=CC=CC=C4N=C3C5=CC=CC=C51)C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one typically involves:
- Construction of the acridinone core fused with benzo and furo rings.
- Introduction of the 7,7-dimethyl substituents.
- Controlled partial hydrogenation at the 6a,7 positions to achieve the dihydro derivative.
This is achieved through multi-component reactions, cyclization, and oxidation steps, often catalyzed by Lewis acids or transition metals.
Multi-Component Cyclization Reactions
A prominent approach involves a three-component reaction combining aminocoumarins, vinyl ethers, and aldehydes or chloroacrolein derivatives to form fused pyridocoumarin intermediates, which are then transformed into acridinone derivatives through oxidation.
- Step 1: Formation of an imine intermediate by condensation of 7-aminocoumarin with an aldehyde or vinyl ether.
- Step 2: Aza-Diels–Alder cycloaddition catalyzed by iodine or other mild Lewis acids forms a dihydropyridine intermediate.
- Step 3: Tautomerization and elimination of alcohol yield a dihydropyridocoumarin.
- Step 4: Oxidation (e.g., with DDQ) converts the dihydro intermediate into the fully aromatic acridinone system.
This method allows for regioselective and efficient construction of the fused ring system with the desired substitution pattern.
Oxidation and Aromatization
Oxidation steps are critical to convert partially saturated intermediates into the aromatic acridinone core.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Imine formation | 7-Aminocoumarin + aldehyde/vinyl ether | Imine intermediate | Condensation under mild conditions |
| 2 | Aza-Diels–Alder cyclization | Molecular iodine (10 mol%) | Dihydropyridine intermediate | Lewis acid catalysis, regioselective |
| 3 | Tautomerization & elimination | - | 1,2-Dihydropyridocoumarin | Elimination of n-butanol or similar |
| 4 | Oxidation | DDQ or air | Aromatic acridinone derivative | Aromatization to final product |
| 5 | Optional catalytic cyclization | Gold(I) complexes (e.g., JohnPhosAu(MeCN)SbF6) | Cyclized dihydro intermediates (related) | For related fused heterocycles |
Detailed Research Findings
- The three-component reaction approach is well-documented for synthesizing fused pyridocoumarins and acridinone derivatives with high regioselectivity and yields.
- Iodine catalysis is mild and effective for cyclization and imine activation, avoiding harsh conditions that could degrade sensitive substituents.
- Oxidation with DDQ is a standard method for aromatization, providing clean conversion to the acridinone core without over-oxidation.
- Gold(I)-catalyzed cyclizations, while more commonly applied to alkynes and nitrogen heterocycles, offer a versatile tool for constructing complex fused ring systems with controlled partial saturation, potentially applicable to this compound's synthesis.
- Commercial suppliers provide the compound with high purity (90-98%), indicating established synthetic routes and scalability.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation with N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe in various biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6a,7-dihydro-5H-benzo©furo(4,3,2-mn)acridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- The target compound’s acridinone core distinguishes it from benzo[7]annulenes () and pyrimidine-based analogs ().
Comparison :
Key Differences :
- While benzo[7]annulenes in are explicitly designed as SERDs, the target compound’s acridinone core may favor intercalation with DNA or proteins, suggesting alternative mechanisms.
- The absence of thiazolidinone or chloro substituents (cf. ) may limit antibacterial efficacy but reduce toxicity .
Biological Activity
7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.
- Molecular Formula : C20H15NO2
- CAS Number : 22776-66-5
- Chemical Structure :
- SMILES: CC1(C)c2ccccc2-c3c4c(c5ccccc5n3)C(=O)OC41
- InChI: GUNPHVUQXWLBBL-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that compounds similar to 7,7-Dimethyl-6a,7-dihydro-5H-benzo(c)furo(4,3,2-mn)acridin-5-one exhibit significant antimicrobial properties. For instance:
- A study evaluated various derivatives for their activity against gram-positive bacteria and mycobacterial strains. Some derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting a potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Activity
The compound has been studied for its effects on cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines:
- The compound's derivatives were tested against different cancer types and showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Specific structures within the acridine framework were linked to enhanced anticancer activity .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to related compounds:
- Research indicates that certain derivatives possess anti-inflammatory effects superior to those of established anti-inflammatory agents like curcumin. These findings suggest that modifications to the base structure can enhance therapeutic efficacy against inflammatory diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
